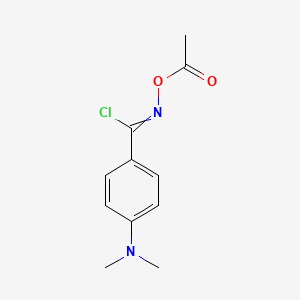
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride is a synthetic organic compound. It is characterized by the presence of an acetyloxy group, a dimethylamino group, and a carboximidoyl chloride group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride typically involves multiple steps:
Formation of the Benzene Ring Substituents: The starting material, 4-(dimethylamino)benzene, undergoes acetylation to introduce the acetyloxy group.
Introduction of the Carboximidoyl Chloride Group: This step involves the reaction of the intermediate with a suitable reagent, such as phosgene or a similar chlorinating agent, under controlled conditions to form the carboximidoyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids or Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Hydrolyzed Products: Resulting in the formation of hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The acetyloxy and dimethylamino groups could play roles in binding interactions or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidoyl chloride.
4-(Dimethylamino)benzene-1-carboximidoyl chloride: Lacks the acetyloxy group.
N-(Acetyloxy)-4-(methylamino)benzene-1-carboximidoyl chloride: Has a methylamino group instead of a dimethylamino group.
Properties
CAS No. |
61101-67-5 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
[[chloro-[4-(dimethylamino)phenyl]methylidene]amino] acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)16-13-11(12)9-4-6-10(7-5-9)14(2)3/h4-7H,1-3H3 |
InChI Key |
FKRFHDBAXAZMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(C1=CC=C(C=C1)N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















